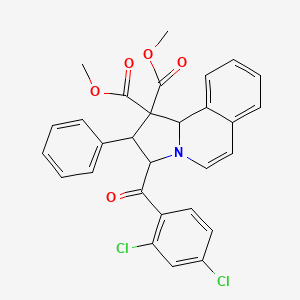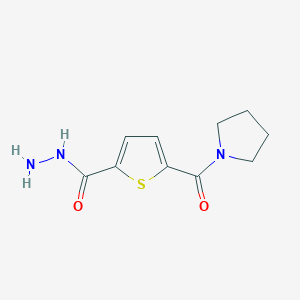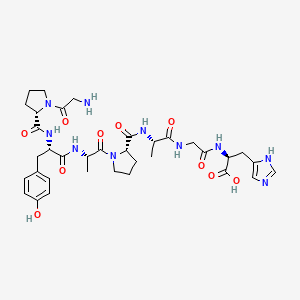
Glycyl-L-prolyl-L-tyrosyl-L-alanyl-L-prolyl-L-alanylglycyl-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-prolyl-L-tyrosyl-L-alanyl-L-prolyl-L-alanylglycyl-L-histidine is a peptide compound composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The specific sequence of amino acids in this compound suggests it may have unique properties and interactions within biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-tyrosyl-L-alanyl-L-prolyl-L-alanylglycyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant methods, the peptide is produced by genetically engineered microorganisms, which can be more cost-effective for large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The tyrosine residue in the peptide can undergo oxidation, leading to the formation of dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of protected amino acid analogs during SPPS.
Major Products
Oxidation: Dityrosine, oxidized histidine derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide analogs with modified amino acid residues.
Applications De Recherche Scientifique
Chemistry: Studying peptide synthesis and modifications.
Biology: Investigating peptide interactions with proteins and cell membranes.
Medicine: Exploring therapeutic potentials, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: Developing peptide-based materials or drugs.
Mécanisme D'action
The mechanism of action of Glycyl-L-prolyl-L-tyrosyl-L-alanyl-L-prolyl-L-alanylglycyl-L-histidine depends on its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The peptide’s structure allows it to interact with various biological pathways, potentially influencing cellular processes like signal transduction or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Known for its neuroprotective properties.
L-prolyl-L-tyrosine: Studied for its role in enhancing ATP availability in cells.
Glycyl-L-tyrosine: Used in bioprocess optimization for recombinant protein production.
Uniqueness
Glycyl-L-prolyl-L-tyrosyl-L-alanyl-L-prolyl-L-alanylglycyl-L-histidine is unique due to its specific sequence, which may confer distinct biological activities and interactions. Its combination of amino acids can result in unique structural and functional properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
915717-10-1 |
|---|---|
Formule moléculaire |
C35H48N10O10 |
Poids moléculaire |
768.8 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C35H48N10O10/c1-19(30(49)38-17-28(47)42-25(35(54)55)14-22-16-37-18-39-22)40-32(51)27-6-4-12-45(27)34(53)20(2)41-31(50)24(13-21-7-9-23(46)10-8-21)43-33(52)26-5-3-11-44(26)29(48)15-36/h7-10,16,18-20,24-27,46H,3-6,11-15,17,36H2,1-2H3,(H,37,39)(H,38,49)(H,40,51)(H,41,50)(H,42,47)(H,43,52)(H,54,55)/t19-,20-,24-,25-,26-,27-/m0/s1 |
Clé InChI |
VDVSDLWDHYTPDC-OHZUUNIUSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)CN |
SMILES canonique |
CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Dodecylamino)sulfinyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12614716.png)
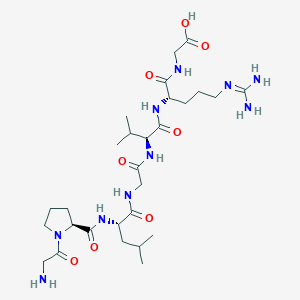
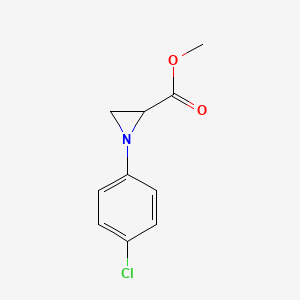

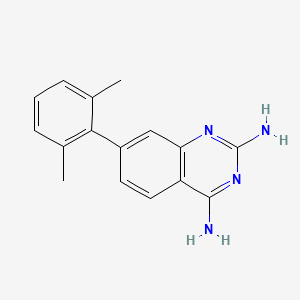
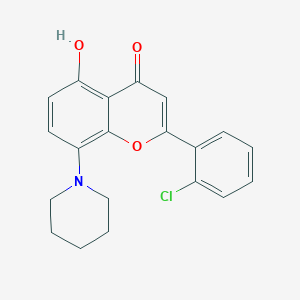
![1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B12614750.png)


![3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol](/img/structure/B12614772.png)
![6-Phenylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12614773.png)
![5-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12614788.png)
